molecular formula C10H8BrClF2O B14043217 1-Bromo-3-(2-chloro-3-(difluoromethyl)phenyl)propan-2-one

1-Bromo-3-(2-chloro-3-(difluoromethyl)phenyl)propan-2-one

Cat. No.: B14043217
M. Wt: 297.52 g/mol
InChI Key: DOTMBKCACNYTPA-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-chloro-3-(difluoromethyl)phenyl)propan-2-one is an organic compound that features a bromine atom, a chlorine atom, and a difluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-chloro-3-(difluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-(2-chloro-3-(difluoromethyl)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-chloro-3-(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in diethyl ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1-Bromo-3-(2-chloro-3-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-chloro-3-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the difluoromethyl group, can influence the compound’s reactivity and binding affinity to biological targets. The compound may act by inhibiting enzymes, disrupting cellular processes, or interacting with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(difluoromethyl)-2-fluorobenzene: Similar structure with a fluorine atom instead of a chlorine atom.

    2-Bromo-3’-chloropropiophenone: Similar structure with a different substitution pattern on the phenyl ring.

    3-Bromo-1,1,1-trifluoro-2-propanol: Similar structure with a hydroxyl group instead of a carbonyl group.

Uniqueness

1-Bromo-3-(2-chloro-3-(difluoromethyl)phenyl)propan-2-one is unique due to the presence of both bromine and chlorine atoms along with a difluoromethyl group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C10H8BrClF2O

Molecular Weight

297.52 g/mol

IUPAC Name

1-bromo-3-[2-chloro-3-(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8BrClF2O/c11-5-7(15)4-6-2-1-3-8(9(6)12)10(13)14/h1-3,10H,4-5H2

InChI Key

DOTMBKCACNYTPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)F)Cl)CC(=O)CBr

Origin of Product

United States

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